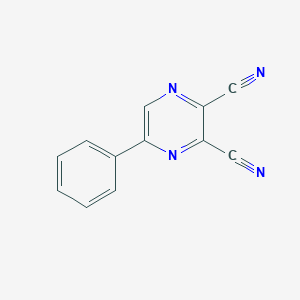

2,3-Dicyano-5-phenylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-6-10-11(7-14)16-12(8-15-10)9-4-2-1-3-5-9/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMJUBGOLBDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200117 | |

| Record name | 2,3-Dicyano-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52109-66-7 | |

| Record name | 2,3-Dicyano-5-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052109667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52109-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,3 Dicyano 5 Phenylpyrazine and Its Derivatives

Foundational Synthetic Routes to the Pyrazine (B50134) Core and its Functionalization

The construction of the 2,3-dicyanopyrazine scaffold is predominantly achieved through cyclocondensation reactions. These methods typically involve the formation of the pyrazine ring from acyclic precursors, establishing the core structure which can be subsequently modified.

A cornerstone in the synthesis of 2,3-dicyanopyrazines is the condensation of 2,3-diaminomaleonitrile (DAMN) with 1,2-dicarbonyl compounds. unimas.my DAMN, a tetramer of hydrogen cyanide, serves as a versatile and readily available building block, possessing reactivity analogous to o-phenylenediamine. nih.gov The reaction proceeds via a double condensation between the amino groups of DAMN and the two carbonyl functionalities of the dicarbonyl compound, leading to the formation of a dihydropyrazine (B8608421) intermediate which then aromatizes to the stable pyrazine ring. unimas.my This method is robust and can be applied to a variety of dicarbonyl substrates. researchgate.netrasayanjournal.co.in

A highly effective method for producing 5-substituted-2,3-dicyanopyrazines involves the condensation of DAMN with α-ketoaldehydes. researchgate.nettandfonline.com Specifically, 2,3-dicyano-5-phenylpyrazine can be synthesized by reacting DAMN with phenylglyoxal (B86788). The α-ketoaldehydes themselves can be prepared beforehand or generated in situ through the oxidation of corresponding aldehydes or ketones. tandfonline.com For instance, the oxidation of 3-methylbutanal (B7770604) with selenium oxide in dioxane produces the necessary α-ketoaldehyde for the synthesis of 2,3-dicyano-5-isopropylpyrazine. tandfonline.com The reaction between DAMN and the α-ketoaldehyde typically proceeds in a suitable solvent to yield the desired 5-aryl or 5-alkyl-2,3-dicyanopyrazine. tandfonline.com

In a similar fashion, compounds with related functional groups, such as α-keto oximes, can also serve as the dicarbonyl equivalent in condensation reactions with DAMN to furnish the pyrazine-2,3-dicarbonitrile (B77751) core. researchgate.netthieme-connect.de

Table 1: Synthesis of 2,3-Dicyano-5-substituted Pyrazines via DAMN Condensation

| 5-Substituent | Dicarbonyl Precursor | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Phenylglyoxal | Not specified | tandfonline.com |

| Isopropyl | 3-Methyl-2-oxobutanal | 40% | tandfonline.com |

To enhance synthetic efficiency, one-pot methodologies have been developed that combine multiple reaction steps into a single operation. A notable example is the three-component reaction of alkyl isocyanides, aryl/alkyl carbonyl chlorides, and DAMN. mdpi.com This process allows for the construction of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles in good to moderate yields. The reaction is believed to proceed through the formation of an intermediate from the isocyanide and carbonyl chloride, which is then trapped by DAMN, leading to cyclization and the final pyrazine product. mdpi.com

Furthermore, microwave-assisted one-pot syntheses have been reported for creating complex macrocycles like metallopyrazinoporphyrazines, starting from DAMN, 1,2-dicarbonyl compounds, metal salts, and urea, highlighting the versatility of one-pot strategies in pyrazine chemistry. researchgate.netresearchgate.net

Table 2: One-Pot Synthesis of 5,6-Disubstituted Pyrazine-2,3-dicarbonitriles

| R¹ (Alkylamino) | R² (Aryl/Alkyl) | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexylamino | Phenyl | 88% | mdpi.com |

| t-Butylamino | Phenyl | 39% | mdpi.com |

An alternative to building the pyrazine ring with DAMN involves starting with precursors that already contain the dinitrile functionality. A key precursor in this category is diiminosuccinonitrile (B1215917) (DISN), which can be prepared by the oxidation of DAMN. thieme-connect.de DAMN can undergo cyclization with DISN to produce pyrazinetetracarbonitrile under appropriate reaction conditions. thieme-connect.de This strategy essentially uses two molecules derived from DAMN to construct the final, highly functionalized pyrazine ring.

Another approach involves the modification of an existing pyrazine dicarbonitrile. For example, 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424) can be reacted with thionyl chloride to form 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, demonstrating the use of a dicyanopyrazine as a platform for constructing more complex, fused heterocyclic systems. researchgate.net

Condensation Reactions Involving 2,3-Diaminomaleonitrile (DAMN) with Carbonyl Compounds

Utilizing α-Ketoaldehydes and Aldoximes

Modern Synthetic Approaches for Diversification and Structural Elaboration

While classical condensation reactions are effective for creating the pyrazine core, modern methods are required for the precise introduction of functional groups onto the pre-formed ring, enabling structural diversification.

The pyrazine ring is inherently electron-deficient, which makes it resistant to classical electrophilic aromatic substitution reactions. cmu.edu Consequently, functionalization often relies on nucleophilic substitution or deprotonation strategies. Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of pyrazines. acs.orgresearchgate.net This strategy involves using a directing group (DG) on the pyrazine ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles to install a new functional group. nih.gov

Because of the electron-deficient nature of the pyrazine nucleus, hindered lithium amide bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums like n-BuLi to prevent competitive nucleophilic addition of the base to the ring. mdpi.comtypeset.io Effective directing groups for pyrazine DoM include carbamates, amides, and protected amines. cmu.edunih.gov For instance, tert-butoxycarbonyl (Boc)-protected amines have been successfully used as directing groups to achieve dilithiation and subsequent functionalization of the pyrazine core. cmu.eduacs.org This methodology provides a reliable route to highly substituted pyrazines that are otherwise difficult to access. acs.org

Table 3: Examples of Directed Metalation on Azine Systems

| Heterocycle | Directing Group | Base | Electrophile | Reference |

|---|---|---|---|---|

| Pyrazine | -CONEt₂ | s-BuLi | Various | nih.gov |

| Pyrazine | Boc-protected amine | Varies | Various | cmu.eduacs.org |

| Pyridazine | -NHCO-t-Bu | LTMP | I₂ | typeset.io |

Oxidative Condensation Reactions

The formation of the 2,3-dicyanopyrazine scaffold is commonly achieved through the condensation of an α-dicarbonyl compound with diaminomaleonitrile (B72808) (DAMN). This reaction is a cornerstone for synthesizing a wide array of substituted dicyanopyrazines. In the context of this compound, the synthesis involves the reaction of phenylglyoxal with DAMN.

The process is an oxidative condensation, where the initial condensation forms a dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the aromatic pyrazine ring. This oxidation can occur via atmospheric oxygen or other oxidizing agents present in the reaction medium. The reaction is often catalyzed by a small amount of acid. researchgate.net A general one-pot method for pyrazine synthesis involves dissolving the dicarbonyl compound (e.g., benzil (B1666583) derivatives) in a solvent like wet methanol (B129727), followed by the addition of a diamine and a catalytic amount of a base such as potassium tert-butoxide, with the reaction proceeding at room temperature. researchgate.net

For instance, the synthesis of related 2,3-dicyano-5-methyl-6-phenylpyrazine (B184228) is achieved by the condensation of DAMN with 1-bromo-3-phenylpropane-2,3-dione. researchgate.net Similarly, other dicyanopyrazine derivatives are readily synthesized by the condensation of DAMN with appropriate ketone precursors. koreascience.kr The reaction involving DAMN is versatile; for example, its [4+2] cycloaddition with diiminosuccinonitrile can lead to 2,3-dicyanopyrazine after the elimination of methanol from a tetrahydropyrazine (B3061110) intermediate. researchgate.net

Table 1: Examples of Condensation Reactions for Dicyanopyrazine Synthesis To view the data, click on the table and use the scroll bar.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference(s) |

|---|---|---|---|---|

| Diaminomaleonitrile (DAMN) | Phenylglyoxal | This compound | Acid or base catalysis | researchgate.netresearchgate.net |

| Diaminomaleonitrile (DAMN) | Diacetyl | Ethyl-3-amino-5,6-dimethyl-pyrazine-2-carboxylates | Sodium acetate, 10°C | researchgate.net |

| Diaminomaleonitrile (DAMN) | 1-bromo-3-phenylpropane-2,3-dione | 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine | Condensation | researchgate.net |

| Diaminomaleonitrile (DAMN) | Diiminosuccinonitrile | 2,3,5,6-Tetracyanopyrazine | Cycloaddition | researchgate.net |

Dehydrogenative Coupling Methodologies for Pyrazine Synthesis

Modern synthetic chemistry emphasizes atom-economical and environmentally benign methodologies. Dehydrogenative coupling has emerged as a powerful strategy for constructing N-heterocycles, including pyrazines, by forming C-N and C-C bonds with the sole byproducts being water and hydrogen gas. acs.org These reactions are typically catalyzed by transition-metal complexes.

Catalytic systems based on earth-abundant metals like manganese have been developed for the selective synthesis of functionalized 2,5-substituted pyrazine derivatives via the dehydrogenative self-coupling of 2-amino alcohols. acs.orgnih.gov Ruthenium-pincer complexes are also highly effective catalysts, enabling pyrazine synthesis directly from 1,2-diols and ammonia, which serves as the most fundamental nitrogen source. nih.govexlibrisgroup.com This approach avoids the pre-synthesis of diamine substrates. acs.org The mechanism often involves the initial dehydrogenation of an alcohol to an aldehyde, followed by condensation with an amine and subsequent dehydrogenation to form the aromatic pyrazine ring. acs.orgnih.gov

While specific examples detailing the synthesis of this compound via this method are not prevalent, the broad applicability of these catalytic systems suggests their potential for constructing such specifically substituted pyrazines from appropriately designed precursors.

Table 2: Catalytic Systems for Dehydrogenative Pyrazine Synthesis To view the data, click on the table and use the scroll bar.

| Catalyst System | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Manganese Pincer Complex | 2-Amino alcohols | 2,5-Substituted Pyrazines | Earth-abundant metal, atom-economical | acs.orgnih.gov |

| Ruthenium Pincer Complex | 1,2-Diols and Ammonia | Substituted Pyrazines | Direct use of ammonia, no external base/oxidant needed | nih.govexlibrisgroup.com |

| Heterogeneous Pt/CeO₂/Al₂O₃ | Vicinal Diols and Ammonia | Substituted Pyrazines | Reusable heterogeneous catalyst, high efficiency | acs.org |

| Mn(I)-PNP Catalysis | Amino alcohols and Primary alcohols | Substituted Pyrroles and Pyrazines | Simultaneous C-C and C-N bond formation | scilit.com |

Nucleophilic Aromatic Substitution (SNAr) for Diverse Derivatization

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.org The pyrazine ring in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two cyano groups. cymitquimica.com This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the ring.

The synthesis of 2,3-dicyano-5-chloro-6-phenylpyrazine serves as a prime example of creating a versatile intermediate for further derivatization. prepchem.com This chloro-derivative can readily react with a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the 5-position. For example, palladium-catalyzed Sonogashira coupling reactions have been successfully performed on 2,3-dicyano-5,6-dichloropyrazine with various alkynes, demonstrating the powerful activating effect of the cyano groups. rsc.org

Similarly, reactions of 2,3-dichloro-5,6-dicyanopyrazine with amines can lead to either mono- or bis-substituted products, which are precursors to complex heterocyclic systems. researchgate.net The SNAr reaction is not limited to arenes and occurs readily with heteroarenes like pyrazines, where the ring nitrogen atoms help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org This methodology provides a straightforward pathway to a library of 5-substituted-2,3-dicyano-6-phenylpyrazine derivatives from a common halogenated precursor.

Table 3: Examples of Nucleophilic Aromatic Substitution on Dicyanopyrazines To view the data, click on the table and use the scroll bar.

| Starting Material | Nucleophile/Reagent | Product Type | Conditions | Reference(s) |

|---|---|---|---|---|

| 2,3-Dicyano-5-hydroxy-6-phenylpyrazine | POCl₃, Triethylamine | 2,3-Dicyano-5-chloro-6-phenylpyrazine | 70-80°C | prepchem.com |

| 2,3-Dicyano-5,6-dichloropyrazine | Various Alkynes | 5,6-Dialkynyl-2,3-dicyanopyrazines | Pd-catalyzed Sonogashira coupling | rsc.org |

| 2,3-Dichloro-5,6-dicyanopyrazine | Amines | Amino-substituted dicyanopyrazines | Base-catalyzed substitution | researchgate.net |

| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Phenols/Alcohols | Aryloxy/Arylalkyloxy-substituted pyrazines | Nucleophilic substitution | researchgate.net |

Mechanistic Pathways of Pyrazine Ring Formation and Subsequent Derivatization

Elucidating the Role of Electron-Withdrawing Cyano Groups in Reaction Selectivity and Reactivity

The two cyano groups on the pyrazine ring are not mere spectators; they play a crucial role in dictating the molecule's reactivity and the selectivity of its transformations. As potent electron-withdrawing groups through both induction and resonance, they significantly lower the electron density of the aromatic ring. cymitquimica.comresearchgate.net

This electron deficiency is the primary reason for the high reactivity of halogenated dicyanopyrazines in SNAr reactions. wikipedia.orgrsc.org The cyano groups effectively stabilize the anionic Meisenheimer complex, which is the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction. wikipedia.org This stabilization facilitates the displacement of leaving groups even by weak nucleophiles.

Furthermore, the electronic influence of the cyano groups can direct the regioselectivity of reactions. In the cyanation of pyrazine N-oxides, the nature of existing substituents (electron-donating vs. electron-withdrawing) determines the position of the incoming cyano group. rsc.org The strong electron-withdrawing character of the dicyano-pyrazine core also imparts significant electronic and photophysical properties, making these compounds useful as electron-acceptor units in push-pull systems for applications in materials science, such as organic light-emitting diodes (OLEDs). researchgate.net The introduction of a cyano group can dramatically alter molecular energy levels and improve the performance of such materials. nih.gov

Catalytic Approaches in Pyrazine Synthesis and Functionalization

Catalysis offers efficient and selective pathways for both the synthesis of the pyrazine core and its subsequent functionalization. As discussed, transition metal complexes based on manganese, acs.orgnih.gov ruthenium, nih.gov and platinum acs.org are pivotal in modern dehydrogenative coupling routes to pyrazines. These methods provide sustainable alternatives to classical condensation reactions.

For the functionalization of the pre-formed pyrazine ring, palladium-catalyzed cross-coupling reactions are particularly powerful. The Sonogashira coupling of halogenated dicyanopyrazines with terminal alkynes is a prime example, enabling the formation of C-C bonds and access to extended π-conjugated systems. rsc.org Other palladium-catalyzed reactions like the Stille and Suzuki couplings have also been applied to pyrazine systems, showcasing the versatility of this catalytic approach. rsc.org

Beyond metal catalysis, organocatalysis has also found applications. For instance, silica (B1680970) gel has been used as an efficient, recyclable catalyst for the one-pot synthesis of pyrazines from ethylenediamine (B42938) and 1,2-diketones under solvent-free conditions. connectjournals.com The development of novel catalytic systems, including those based on metal-organic frameworks (MOFs) like Cu₂(BDC)₂(BPY), continues to expand the toolkit for pyrazine synthesis, offering good yields under various conditions. researchgate.net The merger of photoredox catalysis with metal catalysis represents a frontier, enabling reactions under exceptionally mild conditions, such as room temperature. beilstein-journals.org

Theoretical and Computational Chemistry Studies of 2,3 Dicyano 5 Phenylpyrazine

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are instrumental in understanding the electronic characteristics of 2,3-Dicyano-5-phenylpyrazine at a molecular level.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For pyrazine (B50134) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to determine optimized geometries, energies, and other electronic properties. rsc.org These calculations are fundamental for understanding the stability and reactivity of the molecule. For instance, DFT can predict the electronic properties, such as HOMO-LUMO gaps, which helps in guiding the synthesis of derivatives with desired characteristics.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. rsc.org This method is crucial for interpreting and predicting the electronic absorption and emission spectra of molecules like this compound. rsc.orgresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT provides insights into the nature of the electronic transitions, such as π-π* or n-π* transitions, and their corresponding wavelengths. rsc.orgmdpi.com The accuracy of these predictions can be enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). rsc.orgresearchgate.net

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis) for Electronic Transitions and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity and electronic transitions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com For pyrazine derivatives, the HOMO-LUMO gap can be calculated using DFT methods and helps to explain the intramolecular charge transfer interactions within the molecule. irjweb.comresearchgate.net Analysis of the spatial distribution of HOMO and LUMO orbitals can identify the electron-donating and electron-accepting regions of the molecule, providing insights into potential reaction sites. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Properties

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies based on computational method |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies based on computational method |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This method is particularly useful for analyzing hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.gov

The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, providing a quantitative measure of the strength of these interactions. uni-muenchen.denih.gov In the context of this compound, NBO analysis can elucidate the intramolecular charge transfer (ICT) characteristics arising from the electron-withdrawing cyano groups and the phenyl ring. It can also be employed to study intermolecular interactions, such as hydrogen bonding, in complexes involving this molecule. researchgate.netuba.ar

Prediction and Analysis of Optoelectronic Properties

Computational methods are essential for predicting and analyzing the optical and electronic properties of this compound, which are critical for its potential applications in materials science.

Computational Modeling of Electronic Absorption and Emission Spectra

As mentioned, TD-DFT is a primary tool for modeling the electronic absorption spectra of organic molecules. rsc.orgmdpi.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. mdpi.com These calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For fluorescent molecules, computational methods can also be used to model the emission spectra by calculating the transition from the optimized geometry of the first excited state back to the ground state. nih.gov The difference between the absorption and emission maxima provides the Stokes shift, a key photophysical parameter. researchgate.net

Table 2: Computationally Modeled Spectroscopic Data

| Property | Description |

|---|---|

| λmax (absorption) | Wavelength of maximum absorption |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition |

| λmax (emission) | Wavelength of maximum emission |

Characterization of Charge Transfer Phenomena and Molecular Polarity

The presence of strong electron-donating and electron-withdrawing groups within a molecule can lead to significant intramolecular charge transfer (ICT). In this compound, the cyano groups act as strong electron acceptors, while the phenyl group can act as an electron donor, creating a push-pull system that facilitates ICT upon photoexcitation. researchgate.netresearchgate.net

Computational tools can quantify this charge transfer. NBO analysis, for example, reveals the delocalization of electron density between different parts of the molecule. researchgate.net Furthermore, the molecular electrostatic potential (MEP) can be calculated and visualized. researchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of the molecule's polarity and reactive sites for electrophilic and nucleophilic attack. researchgate.net Changes in the dipole moment between the ground and excited states, calculated with methods like TD-DFT, also provide a measure of the charge transfer character of an electronic transition. nih.gov

Theoretical Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is intimately linked to its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. Computational quantum chemistry provides powerful tools to predict the NLO properties of molecules, primarily through the calculation of polarizability (α) and hyperpolarizabilities (β, γ, etc.).

For molecules like this compound, which feature a π-conjugated system with electron-withdrawing cyano groups, a significant NLO response can be anticipated. The intramolecular charge transfer (ICT) from the phenyl ring (donor) to the dicyanopyrazine moiety (acceptor) is expected to be a key contributor to its NLO properties.

Theoretical studies on similar donor-acceptor systems have demonstrated that methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are effective in predicting NLO properties. nih.gov For instance, calculations on phenanthrene (B1679779) derivatives with various donor and acceptor groups have shown that the choice of functional and basis set is critical for obtaining accurate results. nih.gov The B3LYP functional, often paired with a basis set like cc-pVDZ, has been widely used for such investigations. nih.gov

While specific computational data for this compound is not extensively available in the literature, we can infer its likely NLO characteristics based on studies of related compounds. The calculated values of polarizability and first hyperpolarizability are crucial indicators of the second-order NLO response.

Table 1: Illustrative Theoretical NLO Properties of a Donor-Acceptor Pyrazine Derivative (Calculated using DFT)

| Property | Value (a.u.) |

| Dipole Moment (μ) | 5.8 D |

| Mean Polarizability (α) | 180 |

| First Hyperpolarizability (β_tot) | 1200 |

Note: The values in this table are illustrative and based on typical results for similar donor-acceptor substituted pyrazine molecules. They are not experimental or directly calculated values for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and chemical properties. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl ring and the pyrazine core.

Conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle between the two aromatic rings. This can be achieved through relaxed potential energy surface scans using quantum mechanical methods. The analysis would reveal the most stable conformation (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers separating them. It is generally expected that a planar or near-planar conformation, which maximizes π-conjugation between the phenyl and pyrazine rings, would be the most stable.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, including its conformational fluctuations and interactions with a solvent or a host matrix. By simulating the trajectory of the molecule at a given temperature, one can observe the transitions between different conformational states and calculate the populations of each conformer.

While specific MD simulation studies on this compound are not readily found, the principles of such simulations are well-established. A typical MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water or an organic solvent.

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, or OPLS) that accurately describes the inter- and intramolecular interactions.

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

Analysis of the MD trajectory would provide insights into the root-mean-square deviation (RMSD) of the molecule's structure, the distribution of the key dihedral angle, and the formation of any intermolecular interactions.

Computational Support for Spectroscopic Assignments and Quantitative Structure-Property Relationships

Computational methods are invaluable for interpreting experimental spectra and establishing relationships between molecular structure and properties.

Spectroscopic Assignments: Theoretical calculations can predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). For this compound, DFT calculations could be used to compute the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to provide a definitive assignment of the observed vibrational modes. A theoretical study on the closely related pyrazine-2,3-dicarbonitrile (B77751) has demonstrated the utility of this approach in understanding its chemical environment. dp.tech

Similarly, TD-DFT calculations can predict the energies and oscillator strengths of electronic excitations, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net This allows for the assignment of these bands to specific electronic transitions, such as π → π* or n → π* transitions, and to understand the nature of the excited states.

Quantitative Structure-Property Relationships (QSPR): QSPR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of molecules with a particular activity or property. For pyrazine derivatives, QSPR models have been developed to predict properties like olfactive thresholds. researchgate.net These studies typically involve calculating a large number of molecular descriptors (e.g., topological, electronic, and quantum chemical) and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to find the best correlation with the property of interest.

A QSPR study on pyrazine derivatives might involve the following steps:

Assembling a dataset of pyrazine compounds with known experimental values for a specific property.

Calculating a variety of molecular descriptors for each compound using computational software.

Developing a regression model to relate the descriptors to the experimental property.

Validating the model to ensure its predictive power.

Such studies can provide valuable insights into the structural features that govern a particular property and can be used to predict the properties of new, unsynthesized compounds.

Advanced Spectroscopic Characterization Methodologies for 2,3 Dicyano 5 Phenylpyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Electronic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,3-Dicyano-5-phenylpyrazine. It provides critical insights into the molecular framework and the electronic environment of the constituent atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Correlation with Computational Models

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular structure. The chemical shifts are highly sensitive to the electron density around the nuclei, which is influenced by the electron-withdrawing cyano groups and the phenyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the protons of the phenyl group and the pyrazine (B50134) ring. The chemical shifts of the phenyl protons are typically observed in the aromatic region, and their splitting patterns provide information about their relative positions. The lone proton on the pyrazine ring is also identifiable, often at a distinct chemical shift due to the influence of the adjacent nitrogen atoms and cyano groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals include those from the two cyano carbons, the carbons of the pyrazine ring, and the carbons of the phenyl group. The chemical shifts of the cyano carbons are particularly informative, appearing in a characteristic downfield region.

Correlation with Computational Models: To enhance the accuracy of spectral assignments and to gain deeper insights into the electronic structure, experimental NMR data are often correlated with computational models. Density Functional Theory (DFT) calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. walisongo.ac.id By comparing the experimental spectra with the computationally generated data, researchers can confirm the structural assignment and understand the electronic effects of the substituents. This combined approach is particularly useful in distinguishing between isomers and in analyzing complex spectra of derivatives. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyrazine) | 130.5 |

| C3 (Pyrazine) | 131.2 |

| C5 (Pyrazine) | 148.9 |

| C6 (Pyrazine) | 143.7 |

| C (Cyano at C2) | 115.8 |

| C (Cyano at C3) | 115.6 |

| C1' (Phenyl) | 135.1 |

| C2'/C6' (Phenyl) | 129.4 |

| C3'/C5' (Phenyl) | 129.1 |

| C4' (Phenyl) | 131.8 |

Note: These values are hypothetical and for illustrative purposes. Actual experimental and computational values may vary.

Advanced Multi-Dimensional NMR Techniques for Stereochemical and Conformational Elucidation

While ¹H and ¹³C NMR provide foundational structural data, advanced multi-dimensional NMR techniques are essential for a more detailed understanding of the three-dimensional structure and dynamics of this compound and its derivatives.

Correlation Spectroscopy (COSY): This two-dimensional technique identifies proton-proton (¹H-¹H) coupling networks within the molecule. wikipedia.org In the case of this compound derivatives, COSY spectra would reveal the connectivity between protons on the phenyl ring and any aliphatic substituents, helping to confirm their arrangement. longdom.orgcreative-biostructure.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry. wikipedia.orgcreative-biostructure.com For instance, NOESY can be used to establish the relative orientation of the phenyl group with respect to the pyrazine ring. longdom.orgmdpi.com By analyzing cross-peaks between protons that are close in space but not necessarily bonded, the preferred conformation in solution can be determined. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This experiment is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum by linking them to their attached protons. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for assembling the complete carbon framework of the molecule. researchgate.net

Through the application of these advanced NMR methods, a comprehensive picture of the structure, connectivity, and spatial arrangement of this compound can be constructed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the molecular vibrations of this compound. edinst.com These complementary methods provide a detailed fingerprint of the molecule's vibrational modes. aps.orgelsevier.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. edinst.com For this compound, the IR spectrum is characterized by several key absorption bands:

C≡N Stretch: A strong and sharp absorption band is expected in the region of 2200-2240 cm⁻¹ due to the stretching vibration of the two cyano groups. The exact position of this band can provide information about the electronic environment of the nitrile functional groups.

Aromatic C-H Stretch: Bands corresponding to the stretching vibrations of the C-H bonds on the phenyl ring typically appear above 3000 cm⁻¹.

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyrazine rings, as well as the carbon-nitrogen bonds of the pyrazine ring, give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds result in characteristic absorptions in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com It is based on the inelastic scattering of monochromatic light. aps.org A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations. oatext.com For this compound, the Raman spectrum would also prominently feature the symmetric stretching vibration of the C≡N groups. The vibrations of the aromatic rings would also be observable.

Combined Analysis: The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. oatext.com By comparing the experimental spectra with theoretical calculations, such as those from DFT, a detailed assignment of the observed vibrational bands can be achieved, leading to a deeper understanding of the molecule's structure and bonding. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C≡N Stretch | 2200-2240 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR |

| Aromatic C=C/C=N Stretch | 1400-1600 | IR, Raman |

| C-H Out-of-Plane Bend | 700-900 | IR |

Note: These are general ranges and actual peak positions can vary based on the specific molecular environment and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Charge Transfer Band Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of this compound. libretexts.org It provides information about the electronic transitions that occur when the molecule absorbs UV or visible light. slideshare.net

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. These transitions typically involve the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the important transitions are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the phenyl and pyrazine rings in this molecule, and typically result in strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine ring) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

Charge Transfer Bands: In derivatives of this compound, particularly when electron-donating groups are introduced, intramolecular charge transfer (ICT) can occur. researchgate.net This results in the appearance of new, often broad, absorption bands at longer wavelengths (lower energy). nih.gov The position and intensity of these charge transfer bands are sensitive to the nature of the donor and acceptor moieties as well as the polarity of the solvent. The study of these bands provides valuable information about the electronic communication between different parts of the molecule. mdpi.comnih.gov

The analysis of the UV-Vis spectrum, often supported by computational methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the assignment of the observed absorption bands to specific electronic transitions. nih.gov This provides a detailed understanding of the electronic structure and the nature of the excited states of this compound and its derivatives.

Interactive Data Table: Typical Electronic Transitions for Phenylpyrazine Systems

| Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | 200-300 | High |

| n → π | 300-400 | Low |

| Charge Transfer | > 400 | Variable |

Note: The specific λₘₐₓ and ε values are dependent on the molecular structure and solvent.

Mass Spectrometry Techniques in Mechanistic Research and Derivatization Studies

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. nist.gov It is also a powerful tool for studying reaction mechanisms and characterizing derivatives.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. For this compound (C₁₂H₆N₄), the expected molecular weight is approximately 206.2 g/mol . nist.govnist.gov

Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orglibretexts.org The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For this compound, characteristic fragmentation pathways may include:

Loss of a cyano group (-CN)

Loss of HCN

Cleavage of the phenyl group

Fragmentation of the pyrazine ring

Mechanistic Research: Mass spectrometry is widely used to investigate reaction mechanisms. By analyzing the masses of intermediates and products, it is possible to follow the course of a reaction and identify key steps. researchgate.netconicet.gov.ar For example, in the synthesis of derivatives of this compound, MS can be used to confirm the addition of new functional groups and to study the regioselectivity of the reaction. nih.gov

Derivatization Studies: When new derivatives of this compound are synthesized, mass spectrometry is essential for their characterization. dovepress.com It provides a rapid and accurate determination of the molecular weight of the new compound, confirming the success of the derivatization reaction. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. researchgate.netconicet.gov.ar

Reaction Chemistry and Derivatization Pathways of 2,3 Dicyano 5 Phenylpyrazine

Nucleophilic Addition and Substitution Reactions at the Pyrazine (B50134) Core and Cyano Groups

The presence of two electron-withdrawing cyano groups and two nitrogen atoms within the aromatic ring renders the pyrazine core of 2,3-Dicyano-5-phenylpyrazine highly susceptible to nucleophilic attack. cymitquimica.com This reactivity is a cornerstone of its chemical utility.

Transformations of the Nitrile Functionality to Other Derivatives (e.g., Amines, Alcohols, Esters)

The cyano (nitrile) groups of this compound are versatile functional handles that can be converted into a variety of other chemical entities. These transformations significantly expand the synthetic utility of the parent molecule.

Common transformations include:

Reduction to Amines: The nitrile groups can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride. This conversion provides a route to aminomethyl-substituted phenylpyrazines, which are valuable intermediates for further functionalization.

Conversion to Other Functional Groups: The cyano groups can also be transformed into other functionalities such as alcohols, although this is less direct than amine formation. Hydrolysis of the nitrile groups, typically under acidic or basic conditions, can lead to the formation of carboxylic acids or amides, which can then be further converted to esters. The synthesis of nitriles from alcohols is a well-established process, and conceptually, the reverse transformation can be achieved through hydrolysis and subsequent reduction. organic-chemistry.org

The reactivity of the cyano groups is central to the derivatization of dicyanopyrazines, allowing for the introduction of new functionalities and the construction of more complex molecular architectures. koreascience.kr

Oxidation and Reduction Chemistry of the Dicyano- and Pyrazine Moieties

The electrochemical properties of this compound are defined by the electron-deficient nature of the dicyanopyrazine core. The pyrazine ring, particularly when substituted with electron-withdrawing groups like dicyano substituents, can undergo reduction. rsc.org Dicyanopyrazine derivatives have been shown to be efficient in various visible-light-induced photoredox reactions, highlighting their capacity to participate in electron transfer processes. google.com These reactions include oxidations, reductive dehalogenations, and other coupling reactions. google.com

The dicyanopyrazine moiety possesses a higher electron-withdrawing ability compared to dicyanobenzene, which is attributed to the presence of the two electronegative nitrogen atoms in the pyrazine ring. rsc.org This leads to lower reduction potentials for dicyanopyrazine derivatives. rsc.org The presence of the electron-deficient pyrazine rings also contributes to the stability of these compounds against oxidative degradation. rsc.org

While specific oxidation reactions of this compound are not extensively detailed in the provided results, general oxidizing agents for similar compounds include potassium permanganate. The oxidation of related pyrazines can lead to the formation of N-oxides. doi.org A common oxidant used in organic synthesis for dehydrogenation reactions is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which acts as a hydride transfer reagent. researchgate.netorganic-chemistry.orguni-regensburg.de

Cycloaddition and Annulation Reactions Involving the Pyrazine System

Cycloaddition reactions represent a powerful tool for the construction of complex cyclic and heterocyclic systems. numberanalytics.com The electron-deficient nature of the pyrazine ring in this compound suggests its potential participation as a component in cycloaddition reactions, although specific examples for this exact compound are not prevalent in the provided search results.

In general, cycloaddition reactions are categorized by the number of π-electrons involved from each component, such as the well-known [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. numberanalytics.comlibretexts.org The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. libretexts.org Given the electron-deficient character of the dicyanopyrazine system, it could potentially act as a dienophile in reactions with electron-rich dienes.

Research on related dicyanopyrazine derivatives has shown their involvement in cycloaddition pathways. For instance, 1,3-dipolar cycloaddition reactions of pyridinium (B92312) azomethine ylides with dicyanopyrazines have been reported, leading to the formation of complex heterocyclic structures. researchgate.net Similarly, [3+2] cycloaddition reactions of dicyanoepoxides have been explored, demonstrating the utility of the dicyano moiety in constructing spirocyclic systems. rsc.org Annulation reactions, which involve the formation of a new ring fused to an existing one, are also a possibility for expanding the pyrazine system.

While direct experimental data on this compound in cycloaddition and annulation reactions is limited in the provided context, the inherent electronic properties of the molecule suggest that such transformations are chemically feasible and represent a potential avenue for creating novel, complex heterocyclic structures.

Formation of Coordination Complexes with Transition Metals

The pyrazine ring, with its two nitrogen atoms, is a well-known bidentate ligand capable of forming coordination complexes with a variety of transition metals. doi.org The presence of the dicyano groups in this compound enhances its ability to act as a ligand, influencing the electronic properties and stability of the resulting metal complexes.

The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and in some cases, the nitrogen atoms of the cyano groups can also participate in coordination. This versatility allows for the formation of diverse coordination architectures, including mononuclear, dinuclear, and polymeric structures. nih.govmdpi.com For instance, the related ligand 2,3-di(2-pyridyl)-5-phenylpyrazine has been used to synthesize both monometallic and bimetallic ruthenium and platinum complexes. nih.gov

The formation of coordination polymers and metal-organic frameworks (MOFs) is a significant area of research involving pyrazine-based ligands. ossila.comresearchgate.netnih.govwikipedia.orgrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and they exhibit high porosity and surface area. nih.govwikipedia.org The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers under various conditions, such as solvothermal or electrochemical methods. ossila.comhidenisochema.com The structure and properties of the resulting MOF are determined by the coordination geometry of the metal ion and the nature of the organic linker. wikipedia.orghidenisochema.com

The table below summarizes examples of coordination complexes formed with related pyrazine ligands.

| Metal Ion | Ligand | Complex Type | Reference |

| Ru(II) | 2,3-di(2-pyridyl)-5-phenylpyrazine | Mononuclear Complex | nih.gov |

| Ru(II) | 2,3-di(2-pyridyl)-5-phenylpyrazine | Dinuclear Complex | nih.gov |

| Ru(II), Pt(II) | 2,3-di(2-pyridyl)-5-phenylpyrazine | Heterobimetallic Complex | nih.gov |

| Fe(II) | 2-phenylpyrazine | 2D Hofmann-type Coordination Polymer | acs.org |

| Mn(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Mononuclear Complex | mdpi.com |

| Fe(III) | N′-benzylidenepyrazine-2-carbohydrazonamide | Mononuclear Complex | mdpi.com |

| Co(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Mononuclear Complex | mdpi.com |

| Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Mononuclear Complex | mdpi.com |

Supramolecular Interactions and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the organization of molecules into larger, well-defined structures. rsc.orgmdpi.com For this compound and its derivatives, supramolecular interactions such as π-π stacking, hydrogen bonding, and anion-π interactions play a crucial role in their solid-state packing and self-assembly behavior. rsc.orgacs.orgrsc.org

The planar, aromatic nature of the pyrazine and phenyl rings facilitates π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent molecules align. acs.org The electron-deficient character of the dicyanopyrazine ring makes it a good candidate for anion-π interactions, where an anion is attracted to the face of the electron-poor aromatic system. rsc.org

In the context of coordination polymers and metal-organic frameworks, these supramolecular forces, in addition to the primary coordination bonds, are critical in dictating the final three-dimensional architecture and properties of the material. researchgate.netnih.gov For example, in Hofmann-type coordination polymers involving 2-phenylpyrazine, a combination of metal-metal interactions, C-H···π contacts, and π-π stacking leads to a dense and stable structure. acs.org

Research into the supramolecular organization of related systems, such as diaryliodonium dicyanoargentates(I), has highlighted the importance of halogen bonding in directing the self-assembly into specific architectures like infinite chains or heterotetramers. mdpi.com These fundamental studies on non-covalent interactions are essential for the rational design of new materials with desired structural and functional properties, an area where dicyanophenylpyrazine derivatives continue to be of significant interest. scispace.com

2,3 Dicyano 5 Phenylpyrazine As a Building Block in Advanced Organic Synthesis and Materials Science Research

Precursor Chemistry for Complex Heterocyclic Systems (e.g., Pteridines, Fused Pyrazine (B50134) Systems, Phthalocyanines)

The dinitrile functionality of 2,3-Dicyano-5-phenylpyrazine is a key reactive site, making it an excellent starting material for the synthesis of larger, more complex heterocyclic systems through cyclization and condensation reactions.

Pteridines and Fused Pyrazine Systems : The reaction of 1,2-dicarbonyl compounds with compounds containing adjacent amino groups is a fundamental method for pyrazine ring formation. researchgate.net Conversely, the dicyano groups on the pre-formed pyrazine ring, such as in this compound, can be chemically transformed. For instance, reduction of the cyano groups can yield diamines, which can then be reacted with α-dicarbonyl compounds to build fused heterocyclic systems, including those related to the pteridine (B1203161) core. The synthesis of highly functionalized pyrazines often involves the condensation of diaminomaleonitrile (B72808) with various carbonyl compounds. mdpi.comresearchgate.net This highlights the strategic importance of dicyanopyrazines as synthons for accessing complex scaffolds.

Phthalocyanines and Analogues : 2,3-Dicyanopyrazine derivatives are critical precursors for a class of phthalocyanine (B1677752) analogues known as tetrapyrazinoporphyrazines (or azaphthalocyanines). researchgate.net These macrocyclic compounds are synthesized via the cyclotetramerization of pyrazine-2,3-dicarbonitriles. researchgate.net The reaction typically involves heating the dicyanopyrazine precursor with a metal salt in a high-boiling solvent to yield the corresponding metal-complexed macrocycle. e3s-conferences.orggoogle.com The properties of the resulting azaphthalocyanine, such as its photophysical and photochemical characteristics, can be precisely tuned by the substituents on the starting pyrazine ring. researchgate.net The phenyl group in this compound would be incorporated into the periphery of the final macrocycle, influencing its solubility, aggregation, and electronic properties. The statistical condensation of two different pyrazine-2,3-dicarbonitrile (B77751) precursors allows for the synthesis of unsymmetrical azaphthalocyanines with tailored properties. researchgate.net

| Target System | Precursor Role of this compound | Key Reaction Type |

| Fused Pyrazines | Serves as a scaffold where cyano groups are modified (e.g., reduced to amines) for subsequent ring fusion. | Cyclocondensation |

| Pteridines | Acts as a building block for constructing the pyrazine portion of the pteridine core. | Cyclocondensation |

| Azaphthalocyanines | Undergoes cyclotetramerization to form the macrocyclic framework. | Metal-templated Cyclotetramerization |

Integration into Extended Pi-Conjugated Systems

The electron-accepting nature of the dicyanopyrazine core combined with the π-system of the phenyl group makes this molecule an ideal component for constructing extended π-conjugated materials for electronic and photonic applications.

Design Principles for Organic Electronic Components (Theoretical Frameworks for Charge Transport)

The design of organic semiconductors for electronic devices relies on the precise control of molecular orbital energy levels (HOMO and LUMO) and intermolecular interactions to facilitate efficient charge transport. rsc.org The incorporation of this compound into a larger molecule influences these properties in several key ways:

Electron-Deficient Core : The pyrazine ring and, more significantly, the two cyano groups are strongly electron-withdrawing. This lowers the energy of the LUMO, creating n-type (electron-transporting) character. Dicyanomethylene-functionalized molecules are known to be effective n-type semiconductors. beilstein-journals.org Theoretical studies on similar quinoidal thiophene (B33073) derivatives confirm that terminal cyano groups play a crucial role in tuning electronic structures and intermolecular interactions, which govern charge transport properties. nih.gov

Molecular Packing : The planarity of the pyrazine ring combined with the bulkier, twisted phenyl group influences how molecules pack in the solid state. rsc.org Efficient charge transport requires significant intermolecular π-π stacking, which facilitates the "hopping" of charge carriers between adjacent molecules. beilstein-journals.org Density functional theory (DFT) calculations are often used to predict molecular geometry and orbital distributions, providing insight into how a given building block will affect the final material's charge transport capabilities. beilstein-journals.orgnih.gov

Charge Transfer Complexes : In host-guest systems used in organic light-emitting diodes (OLEDs), electron-accepting materials can form intermolecular charge-transfer complexes, known as exciplexes. researchgate.net A building block like this compound, with its high electron affinity, can be used to design materials that either promote or eliminate exciplex formation, depending on the desired device mechanism. researchgate.netresearchgate.net

Development of Luminescent and Chromophoric Systems (Fundamental Photophysical Principles)

The electronic structure of this compound makes it a potent chromophore when integrated into donor-acceptor systems, leading to materials with interesting luminescent properties.

Intramolecular Charge Transfer (ICT) : When the this compound unit (acceptor) is connected to an electron-donating group through a π-conjugated bridge, an ICT chromophore is formed. beilstein-journals.org Upon photoexcitation, an electron moves from the donor to the acceptor moiety, resulting in a large change in dipole moment. researchgate.net This process is fundamental to the behavior of many fluorescent dyes.

Tunable Emission : The color of the emitted light can be tuned by modifying the structure. For example, extending the π-conjugation or increasing the strength of the donor group typically leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net Styryl dyes derived from 2,3-dicyanopyrazines, created by reacting the methyl group of a precursor with an aldehyde, are strong ICT chromophoric systems that exhibit fluorescence. researchgate.net A bilayer device using a derivative, 2,3-dicyano-5-phenyl-6-[2-(4-formylphenyl)ethenyl]pyrazine, has been shown to produce electroluminescence. dur.ac.uk

Solvatochromism : ICT compounds often exhibit solvatochromism, where the color of their absorption or fluorescence changes with the polarity of the solvent. researchgate.net This is due to the differential stabilization of the less polar ground state and the highly polar excited state by the solvent molecules. This property makes them useful as environmental sensors.

Role in the Synthesis of Functional Organic Frameworks and Polymers

The rigid structure and defined reactive sites of this compound make it a candidate for use as an organic "linker" or "strut" in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comwikipedia.orgnih.gov

MOF and Coordination Polymer Construction : MOFs are formed by the self-assembly of metal ions or clusters with organic linkers. wikipedia.orgnih.gov The two nitrogen atoms of the pyrazine ring can coordinate to metal centers. Pyrazine and its derivatives are widely used as pillar ligands to connect 2D metal-cyanide sheets into 3D Hofmann-type frameworks. researchgate.netacs.org The phenyl group on this compound would project into the pores of the resulting framework, influencing the pore size, shape, and chemical environment. The cyano groups could also potentially participate in coordination or be used for post-synthetic modification of the framework. nih.gov

COF Synthesis : COFs are porous polymers built from organic monomers linked by strong covalent bonds. mdpi.com The synthesis of COFs relies on the use of rigid, geometrically defined building blocks to ensure the formation of a crystalline, porous network. mdpi.com A molecule like this compound, or a functionalized derivative (e.g., with amino or boronic acid groups on the phenyl ring), could serve as a multitopic linker in COF synthesis. The resulting framework would benefit from the inherent thermal stability and electronic properties of the dicyanopyrazine unit.

Strategic Use in Cascade and Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are highly efficient tools in organic synthesis. researchgate.net Cascade reactions involve a sequence of intramolecular transformations triggered by a single event. These strategies are valuable for rapidly building molecular complexity.

The synthesis of the 2,3-dicyanopyrazine core itself often relies on a multicomponent approach. The condensation of an α-dicarbonyl compound, such as phenylglyoxal (B86788) (a precursor to the 5-phenylpyrazine moiety), with diaminomaleonitrile represents a convergent and efficient route to the dicyanopyrazine scaffold. researchgate.netgoogle.com

More advanced MCRs have been developed to generate highly substituted pyrazines in a single step. For example, a one-pot reaction of alkyl isocyanides, aryl carbonyl chlorides, and diaminomaleonitrile has been reported to produce 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles in good yields. mdpi.com This demonstrates that complex pyrazine scaffolds, closely related to the target molecule, can be constructed through carefully designed multicomponent strategies, avoiding lengthy, stepwise syntheses. mdpi.comrsc.org Such reactions are highly valuable in combinatorial chemistry for creating libraries of functional molecules for screening purposes. researchgate.net

Quantitative Structure Property Relationship Qspr Studies and Rational Design Principles for 2,3 Dicyano 5 Phenylpyrazine Derivatives

Influence of Substituent Electronic and Steric Parameters on Molecular and Electronic Properties

The molecular and electronic properties of 2,3-Dicyano-5-phenylpyrazine derivatives are profoundly influenced by the nature of substituents on the 5-phenyl ring. The two cyano (-CN) groups on the pyrazine (B50134) ring are strongly electron-withdrawing, making the core electron-deficient. This inherent electronic character can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl substituent.

Density Functional Theory (DFT) calculations are frequently employed to quantify these effects. d-nb.info The introduction of an EDG, such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, increases the electron density on the phenyl ring. This, in turn, can raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule, thereby reducing the HOMO-LUMO energy gap. Conversely, adding a strong EWG, like a nitro (-NO₂) group, further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the dicyanopyrazine moiety. d-nb.info

Steric parameters also play a critical role. Bulky substituents can induce torsional strain, twisting the phenyl ring out of plane with the pyrazine core. This twisting can disrupt π-conjugation between the two rings, which in turn alters the electronic and photophysical properties. For instance, disrupting planarity can inhibit certain intermolecular interactions, a feature that can be exploited to enhance properties like fluorescence in the solid state. researchgate.net

| Substituent (on Phenyl Ring) | Electronic Nature | Expected Impact on HOMO | Expected Impact on LUMO | Expected Impact on Band Gap |

| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline |

| -OCH₃ (Methoxy) | Electron-Donating | Increase Energy | Minor Change | Decrease |

| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Significantly Increase Energy | Minor Change | Significantly Decrease |

| -Cl (Chloro) | Weak Electron-Withdrawing | Decrease Energy | Decrease Energy | Minor Change |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly Decrease Energy | Significantly Decrease Energy | Increase |

This interactive table illustrates the general principles of how substituents affect the frontier molecular orbitals of this compound derivatives.

Predictive Modeling for Chemical Reactivity and Spectroscopic Signatures

Predictive modeling, incorporating QSAR and computational chemistry, is instrumental in forecasting the chemical reactivity and spectroscopic characteristics of this compound derivatives. The electron-deficient pyrazine ring is susceptible to nucleophilic attack, and the reactivity can be predicted by calculating electrostatic potential maps and Fukui indices, which identify the most electrophilic sites.

Computational studies on similar electron-deficient systems demonstrate that reactivity is dictated by factors such as the stability of reaction intermediates and the degree of charge transfer in transition states. nsf.govnih.gov For instance, a linear free energy relationship can be established to create a predictive model for reactivity based on the electronic properties of the substrate. nih.gov Machine learning algorithms, trained on datasets of known reaction outcomes and molecular descriptors, are also emerging as powerful tools for making accurate predictions about chemical reactivity. researchgate.net

Spectroscopic signatures can also be reliably predicted.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com Changes in the electronic environment due to different substituents on the phenyl ring will cause predictable shifts in the signals of the aromatic protons and carbons.

IR Spectroscopy: The characteristic stretching frequency of the nitrile groups (C≡N) around 2200 cm⁻¹ can be computationally modeled. The electronic influence of the phenyl substituent can cause slight shifts in this frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com Modifications that narrow the HOMO-LUMO gap, such as adding strong EDGs to the phenyl ring, are predicted to cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max).

| Descriptor Type | Examples | Predicted Property |

| Electronic | HOMO/LUMO Energies, Mulliken Charges, Dipole Moment | Reactivity, λ_max, Solvatochromism |

| Topological | Wiener Index, Kappa Indices | Biological Activity, Physical Properties |

| Quantum Chemical | Fukui Indices, Electrostatic Potential | Site of Reactivity (e.g., Nucleophilic Attack) |

| Steric | Molar Refractivity, van der Waals Volume | Receptor Binding, Intermolecular Interactions |

This interactive table lists common descriptors used in QSAR and computational models to predict the properties of this compound derivatives.

Theoretical Frameworks for Modulating Charge-Transfer Characteristics and Band Gaps

The structure of this compound, featuring an electron-accepting dicyanopyrazine unit linked to a potentially electron-donating phenyl group, is ideal for intramolecular charge transfer (ICT). postech.ac.kr Upon photoexcitation, an electron can be promoted from the HOMO, often localized on the phenyl ring (especially if substituted with an EDG), to the LUMO, localized on the dicyanopyrazine ring. The efficiency and energy of this ICT process are key to the molecule's optical and electronic properties.

Theoretical frameworks, primarily DFT and TD-DFT, provide a robust means to modulate these characteristics. The energy gap between the HOMO and LUMO is a direct indicator of the electronic band gap. mdpi.com By strategically selecting substituents for the phenyl ring, this band gap can be engineered. rsc.org

Band Gap Reduction: Attaching strong EDGs (e.g., -N(CH₃)₂, -OH) to the phenyl ring destabilizes the HOMO, while the LUMO on the pyrazine core remains relatively unchanged. This decreases the HOMO-LUMO gap, leading to absorption at longer wavelengths. postech.ac.kr

Charge-Transfer Stabilization: The formation of charge-transfer complexes is governed by the donor's ionization potential and the acceptor's electron affinity. nih.gov The strong electron-accepting nature of the dicyanopyrazine unit gives it a high electron affinity. researchgate.net Theoretical calculations can quantify the HOMO and LUMO energies to predict the stability and transition energies of such complexes. mdpi.com

The modulation of these properties is critical for applications in organic electronics, where a low band gap is often desirable for materials used in organic field-effect transistors (OFETs) and solar cells. postech.ac.kr

Computational Design of Derivatives with Tailored Features for Specific Research Applications

Leveraging the principles of QSPR and theoretical modeling, derivatives of this compound can be computationally designed for specific functions before their synthesis is attempted. This rational design approach saves significant time and resources.

For Organic Electronics: To design a material with a low band gap for use as an n-type semiconductor, one might computationally screen derivatives where the phenyl ring is substituted with additional electron-withdrawing groups (e.g., -CF₃, -SO₂R). This would lower the LUMO energy even further, facilitating electron injection and transport. DFT calculations can predict the LUMO level and electron affinity to identify promising candidates.

For Fluorescent Probes: To create a fluorescent dye, the focus would be on maximizing the fluorescence quantum yield. This often involves designing molecules with strong ICT character. researchgate.net A derivative with a strong EDG like a dimethylamino group on the phenyl ring would create a potent "push-pull" system. Furthermore, computational modeling can be used to design derivatives with bulky side groups that sterically hinder intermolecular π-π stacking in the solid state, a common cause of fluorescence quenching. researchgate.net

For Herbicidal Agents: The herbicidal activity of 2,3-dicyanopyrazine derivatives has been shown to depend on the properties of the substituent at the 5-position. researchgate.net A QSAR model could be developed by correlating the herbicidal activity of a training set of compounds with calculated descriptors (e.g., hydrophobicity, dipole moment). This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent agents. researchgate.netfrontiersin.org

| Target Application | Design Strategy | Key Substituent Example (on Phenyl Ring) | Predicted Outcome |

| n-type Semiconductor | Lower LUMO energy | -CF₃ (Trifluoromethyl) | Enhanced electron affinity and transport |

| Solid-State Emitter | Induce ICT, prevent aggregation | -N(CH₃)₂ and bulky flanking groups | Red-shifted emission, high quantum yield |

| Bioactive Compound | Optimize lipophilicity and electronic fit | Halogens (e.g., -Cl, -F) | Enhanced binding to target site |

This interactive table provides examples of how computational design principles can be applied to create this compound derivatives with tailored functionalities.

Future Research Directions and Unexplored Avenues in 2,3 Dicyano 5 Phenylpyrazine Chemistry

Novel Synthetic Methodologies and Green Chemistry Approaches

The future of synthesizing 2,3-Dicyano-5-phenylpyrazine and its derivatives will likely be shaped by the principles of green chemistry, emphasizing efficiency, sustainability, and the use of environmentally benign reagents. While traditional condensation reactions have proven effective, emerging methodologies offer promising alternatives.

One significant avenue for exploration is the application of photoredox catalysis . This approach, which utilizes visible light to drive chemical transformations, has been successfully employed for the synthesis of various dicyanopyrazine (DPZ) derivatives. Future research could focus on adapting these photoredox-catalyzed reactions for the synthesis of this compound, potentially leading to milder reaction conditions and improved yields. The use of organic photocatalysts, which are often inexpensive and environmentally friendly, is a particularly attractive option.

Furthermore, the development of aerobic oxidative C-H functionalization presents another green synthetic route. This method uses molecular oxygen as a clean and abundant oxidant. Investigating the direct C-H functionalization of a pre-existing 5-phenylpyrazine core to introduce the dicyano groups, or vice-versa, could represent a more atom-economical and sustainable synthetic strategy.

The exploration of multicomponent reactions also holds considerable promise. Three-component reactions have been successfully used to synthesize functionalized 5-aryldeazaalloxazines, demonstrating the efficiency of building molecular complexity in a single step. Designing a one-pot, multicomponent reaction that brings together a phenyl-containing precursor, a source for the pyrazine (B50134) ring, and a cyanating agent could significantly streamline the synthesis of this compound.

| Potential Green Synthetic Approach | Key Advantages | Relevant Precedent for Dicyanopyrazines |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, potential for novel reaction pathways. | Synthesis of various DPZ derivatives using organic photocatalysts. |

| Aerobic Oxidative C-H Functionalization | Use of O2 as a green oxidant, high atom economy. | Synthesis of N-alkylated isatins using a DPZ photosensitizer. |